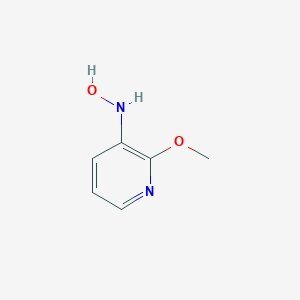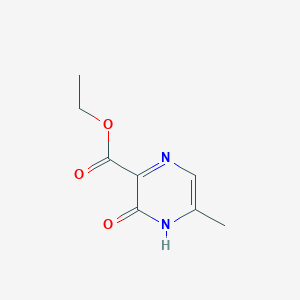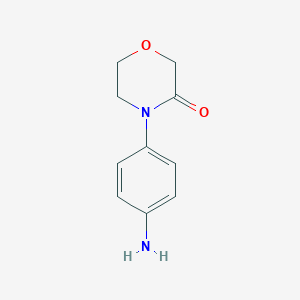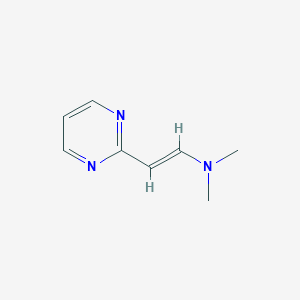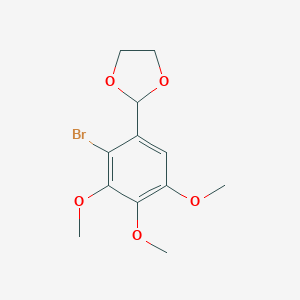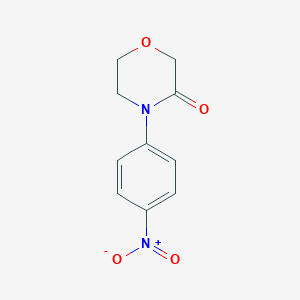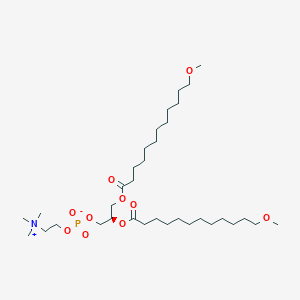
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, also known as DMPC-12, is a synthetic phospholipid that has been widely used in scientific research. This compound is a member of the phosphatidylcholine family and is composed of two fatty acid chains, a glycerol backbone, and a choline head group. DMPC-12 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
The mechanism of action of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is not well understood, but it is thought to be related to its ability to form stable lipid bilayers. These bilayers are composed of two layers of phospholipids, with the hydrophobic fatty acid chains facing inward and the hydrophilic head groups facing outward. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is able to form these bilayers due to its unique chemical structure, which allows it to interact with both the hydrophobic and hydrophilic regions of the membrane.
Biochemische Und Physiologische Effekte
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has a range of biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to affect membrane fluidity, lipid peroxidation, and ion transport, among other processes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been shown to have antioxidant properties, which may be useful for protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine in lab experiments is its ability to form stable lipid bilayers, which are essential for studying membrane structure and function. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is also relatively easy to synthesize and purify, making it accessible to many research groups. However, there are some limitations to using 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine, including its high cost and potential for batch-to-batch variability.
Zukünftige Richtungen
There are many potential future directions for research involving 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine. One area of interest is the development of new drug delivery systems based on lipid bilayers. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could also be used to study the mechanisms of various diseases, such as Alzheimer's and Parkinson's, which are thought to involve disruptions in membrane structure and function. Additionally, 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine could be used to develop new biomaterials for tissue engineering and regenerative medicine.
Synthesemethoden
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is typically synthesized through a series of chemical reactions, starting with the production of the fatty acid chains and glycerol backbone. These components are then combined with the choline head group and subjected to various purification and isolation steps to yield the final product. The synthesis of 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine is a complex process that requires specialized equipment and expertise, but it has been successfully carried out by many research groups.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has been used in a variety of scientific research applications, including studies of membrane structure and function, drug delivery systems, and lipid-protein interactions. This compound is particularly useful for investigating the behavior of lipid bilayers, which are essential components of cell membranes. 1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine has also been used as a model system for studying the interactions between lipids and proteins, as well as for developing new drug delivery methods.
Eigenschaften
CAS-Nummer |
147810-10-4 |
|---|---|
Produktname |
1,2-Bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine |
Molekularformel |
C34H68NO10P |
Molekulargewicht |
681.9 g/mol |
IUPAC-Name |
[(2R)-2,3-bis(12-methoxydodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C34H68NO10P/c1-35(2,3)26-29-43-46(38,39)44-31-32(45-34(37)25-21-17-13-9-7-11-15-19-23-28-41-5)30-42-33(36)24-20-16-12-8-6-10-14-18-22-27-40-4/h32H,6-31H2,1-5H3/t32-/m1/s1 |
InChI-Schlüssel |
YRALPODMPYELLT-JGCGQSQUSA-N |
Isomerische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
Kanonische SMILES |
C[N+](C)(C)CCOP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCOC)OC(=O)CCCCCCCCCCCOC |
Andere CAS-Nummern |
147810-10-4 |
Synonyme |
1,2-bis(12-methoxydodecanoyl)-sn-glycero-3-phosphocholine L-AC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



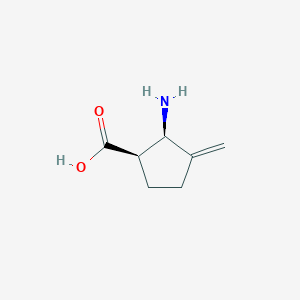
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)
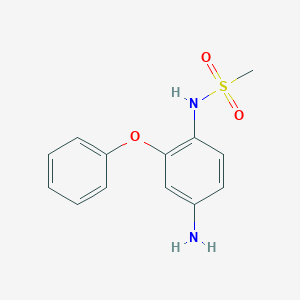
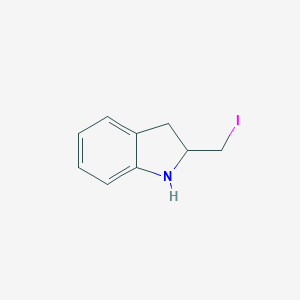
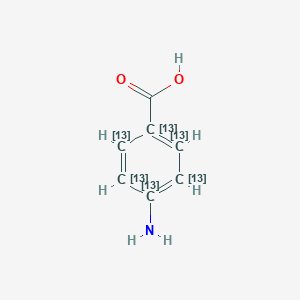
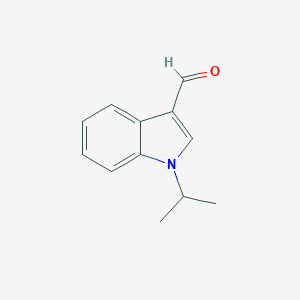
![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)
